4-(hexyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
4-(hexyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is an organic compound that features a benzamide core substituted with a hexyloxy group and a tetrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hexyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Hexyloxy Group: The hexyloxy group can be introduced via an etherification reaction, where a hexyloxy halide reacts with a phenol derivative.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core by reacting the tetrazolyl-substituted benzene with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(hexyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted benzamides.
Scientific Research Applications
4-(hexyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(hexyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The hexyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Tetrazol-5-yl)benzoic acid: Similar in structure but lacks the hexyloxy group.
4-(1H-Tetrazol-5-yl)benzaldehyde: Contains an aldehyde group instead of the benzamide core.
4-(1H-Tetrazol-5-yl)phenol: Contains a hydroxyl group instead of the hexyloxy group.
Uniqueness
4-(hexyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of both the hexyloxy group and the tetrazolyl group, which can confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s solubility, stability, and ability to interact with biological targets.
Properties
Molecular Formula |
C20H23N5O2 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-hexoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H23N5O2/c1-2-3-4-5-14-27-19-12-6-16(7-13-19)20(26)22-17-8-10-18(11-9-17)25-15-21-23-24-25/h6-13,15H,2-5,14H2,1H3,(H,22,26) |
InChI Key |
MAPKGWGNEBORLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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